molecular formula C5H7N5O2 B11188535 5-Amino-6-hydroxypyridazine-3-carbohydrazide

5-Amino-6-hydroxypyridazine-3-carbohydrazide

Cat. No.: B11188535
M. Wt: 169.14 g/mol
InChI Key: RPKCIMFPZYSLDB-UHFFFAOYSA-N
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Description

5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a carbohydrazide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of β-benzoylpropionic acid with carbohydrazide in the presence of sodium acetate, refluxed in absolute ethanol . The structure of the synthesized compound is confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the keto group, potentially leading to the formation of alcohol derivatives.

    Substitution: The amino and carbohydrazide groups can participate in substitution reactions, introducing different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

5-amino-6-oxo-1H-pyridazine-3-carbohydrazide

InChI

InChI=1S/C5H7N5O2/c6-2-1-3(5(12)8-7)9-10-4(2)11/h1H,7H2,(H2,6,9)(H,8,12)(H,10,11)

InChI Key

RPKCIMFPZYSLDB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1C(=O)NN)N

Origin of Product

United States

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